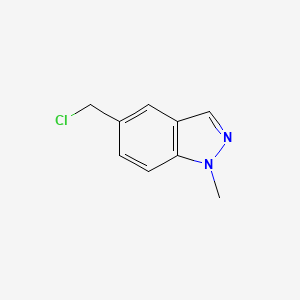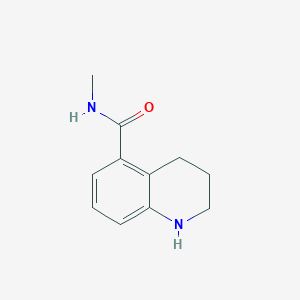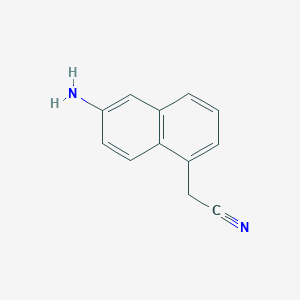
1-(3-Aminopropyl)-1H-indol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Aminopropyl)-1H-indol-5-ol is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a hydroxyl group at the 5-position and an aminopropyl group at the 1-position. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-1H-indol-5-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-hydroxyindole.
Alkylation: The 5-hydroxyindole undergoes alkylation with 3-chloropropylamine to introduce the aminopropyl group at the 1-position.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1-(3-Aminopropyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroindole derivative.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
1-(3-Aminopropyl)-1H-indol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(3-Aminopropyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
相似化合物的比较
1-(3-Aminopropyl)imidazole: Another compound with an aminopropyl group, but with an imidazole ring instead of an indole ring.
3-Aminopropyltriethoxysilane: A compound with an aminopropyl group attached to a silane moiety.
Uniqueness: 1-(3-Aminopropyl)-1H-indol-5-ol is unique due to its indole ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both hydroxyl and aminopropyl groups allows for versatile chemical modifications and interactions with biological targets.
属性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
1-(3-aminopropyl)indol-5-ol |
InChI |
InChI=1S/C11H14N2O/c12-5-1-6-13-7-4-9-8-10(14)2-3-11(9)13/h2-4,7-8,14H,1,5-6,12H2 |
InChI 键 |
XRFARKLSDXKSDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN2CCCN)C=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)

![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)
![2-Methyl-5-nitro-1H-imidazo[4,5-b]pyridine](/img/structure/B11910343.png)



![Methyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11910361.png)
![2,7-Diazaspiro[4.5]decane hydrochloride](/img/structure/B11910372.png)


